molecular formula C10H9BrN2O2 B040343 6-溴咪唑并[1,2-a]吡啶-3-羧酸乙酯 CAS No. 372198-69-1

6-溴咪唑并[1,2-a]吡啶-3-羧酸乙酯

货号 B040343
CAS 编号: 372198-69-1
分子量: 269.09 g/mol
InChI 键: VMTDOHAWLUJHAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and its derivatives can be synthesized through various methods. A study by Chen et al. (2011) reported the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, highlighting their potential anti-hepatitis B virus activity (Chen et al., 2011). Similarly, Sanghavi et al. (2022) described the palladium-catalyzed Suzuki–Miyaura borylation reaction as an efficient method for preparing derivatives of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (Sanghavi et al., 2022).

Molecular Structure Analysis

The molecular structure of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and related compounds has been studied using techniques like X-ray diffraction and density functional theory (DFT). Geng et al. (2022) conducted a detailed analysis of the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, providing insights into its physicochemical properties (Geng et al., 2022).

Chemical Reactions and Properties

Various chemical reactions involving ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate have been explored. For instance, Abignente et al. (1982) synthesized a series of compounds by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolyzing the resulting ethyl carboxylates (Abignente et al., 1982). Mohamed (2021) reported the synthesis of various derivatives through interactions with different arylidinemalononitrile derivatives (Mohamed, 2021).

Physical Properties Analysis

The physical properties of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, such as solubility, melting point, and stability, can be influenced by its molecular structure and the nature of its derivatives. The research conducted by Geng et al. (2022) provides valuable data on these aspects (Geng et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, potential for forming derivatives, and interaction with other compounds, are key areas of research for ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Studies like those by Sanghavi et al. (2022) and Mohamed (2021) contribute significantly to understanding these properties (Sanghavi et al., 2022), (Mohamed, 2021).

科学研究应用

  1. 抗炎和镇痛特性: 2-甲基咪唑并[1,2-a]嘧啶-3-羧酸乙酯显示出潜在的抗炎、镇痛、解热和致溃疡活性 (Abignente 等人,1984).

  2. 抗乙型肝炎病毒活性: 6-溴-8-羟基咪唑并[1,2a]吡啶-3-羧酸乙酯等衍生物,特别是 10o 和 10s,在 HepG2.2.15 细胞中显示出有希望的抗乙型肝炎病毒活性和细胞毒性 (陈等人,2011).

  3. 多种化合物的合成: 6-氨基-5-氰基-4-芳基-2-甲基-4H-吡喃-3-羧酸乙酯可以转化为 1,6-二氮萘和吡喃-[2,3-c]吡唑等多种化合物 (Harb 等人,1989).

  4. 氨基酸衍生物的合成: 8-羟基咪唑并[1,2-a]吡啶-2-羧酸及其衍生物用于合成各种氨基酸衍生物和酰胺 (Stanovnik 等人,2008).

  5. 免疫调节和抗癌活性: 新型 2-取代的 6-溴-3-甲基噻唑并[3,2a]苯并咪唑衍生物表现出强大的免疫调节和抗癌活性,对结肠癌细胞具有特异性细胞毒性 (Abdel‐Aziz 等人,2009).

  6. N-(吡啶-2-基)酰胺的合成: N-(吡啶-2-基)酰胺和 3-溴咪唑并[1,2-a]吡啶可以由 α-溴酮和 2-氨基吡啶合成,产生在各个领域具有潜在应用的多功能化合物 (Liu 等人,2019).

  7. 微波辅助合成方法: 微波辅助方法能够以高到中等收率合成 3-烯基咪唑并[1,2-a]吡啶,适用于各种咪唑并[1,2-a]吡啶衍生物 (Koubachi 等人,2008).

  8. 潜在的抗结核化合物: 一项 QSAR 建模研究发现了六种新型抗结核化合物,它们具有更高的活性,并具有良好的药代动力学特性,表明其在未来临床试验中具有潜力 (Abdullahi 等人,2020).

  9. 新型杂环系统的合成: 使用新型合成子展示了新型吡啶噻吩嘧啶、吡啶噻吩嘧啶苯并咪唑和相关稠合多杂环系统的合成 (Bakhite 等人,2005).

  10. 铃木-宫浦硼化反应: 钯催化的铃木-宫浦硼化反应用于合成潜在的抗癌和抗结核剂,其中两种化合物在 NCI-60 筛选实验中显示出有效的抗癌活性 (Sanghavi 等人,2022).

未来方向

The future directions for research on Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate could include further exploration of its anti-bacterial properties and the development of eco-friendly synthetic strategies .

属性

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTDOHAWLUJHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621803
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

CAS RN

372198-69-1
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring suspension of 5-bromopyridin-2-amine (1.2 g, 7.05 mmol) and ethyl 2-chloro-3-hydroxyacrylate potassium salt (6.6 g, 28.19 mmol) (prepared in a similar manner as 22) in EtOH (100 mL) at room temperature was added sulfuric acid (751 μL, 14.10 mmol) dropwise. The reaction mixture was heated at 78° C. overnight. The reaction was cooled to room temperature and the solvent was concentrated. The residue was taken in water and the pH was adjusted between 6-8 with saturated sodium bicarbonate. The crude product was extracted with ethyl acetate. The organic was washed with brine and dried over anhydrous sodium sulfate. The crude product was purified by silica chromatography to yield ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (24s). MS m/z 270.2 (M+1)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
ethyl 2-chloro-3-hydroxyacrylate potassium salt
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
751 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-bromopyridin-2-amine (5.22 g, 30.2 mmol) and ethyl 2-chloro-3-oxopropanoate (5.00 g, 33.2 mmol) (Toronto Research Chemicals; 5% solution on benzene) was stirred in ethanol (151 mL, 30.2 mmol) under nitrogen. The mixture was heated to 75° C. for 4 hours and then at ambient temperature for 2 days. The solvent was removed under vacuum to give a solid residue which was purified by silica gel chromatography, eluting with hexane/ethyl acetate (6:4 to 4:6) to give the desired product as a solid (2.40 g; 30%).
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
151 mL
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods III

Procedure details

Add concentrated sulfuric acid (0.56 g, 5.78 mmol) to a suspension of 2-chloro-3-oxo-propionic acid ethyl ester potassium salt (Tetrahedron 2000, 58(40), 7915-7921; 3.27 g, 17.3 mmol) and 2-amino-5-bromopyridine (1.0 g, 5.78 mmol) in ethanol (100 mL). Reflux for 2 h, cool, and carefully dilute with saturated aqueous sodium bicarbonate. Extract in ethyl acetate, combine organic extracts, and concentrate. Flash chromatography using appropriate ethyl acetate/methanol mixtures gives 0.85 g (55%) of the subtitled compound as a white solid. MS ES+m/e 269.0, 271.0 (M+1) bromine isotope. 1H NMR (400 MHz, DMSO-d6) δ 9.32 (m, 1H), 8.28 (s, 1H), 7.79 (d, J=10 Hz, 1H), 7.70 (dd, J=10, 2 Hz, 1H), 4.36 (q, J=7.0 Hz, 2H), 1.33 (t, J=7.0 Hz, 3H).
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
2-chloro-3-oxo-propionic acid ethyl ester potassium salt
Quantity
3.27 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

Synthesis routes and methods IV

Procedure details

A mixture of 9.69 g 6-bromo-3-iodoimidazo[1,2-a]pyridine (compound in Production Example 49) and 450 mL anhydrous tetrahydrofuran was added little by little to 4.5 mL isopropyl magnesium bromide (0.75 M tetrahydrofuran solution) under ice-cooling in a stream of nitrogen. Then, this reaction solution was returned to room temperature and stirred for 1.5 hours. The reaction solution was cooled to −60° C. or less in a dry ice/acetone bath, 50 mL solution of 4.5 mL ethyl chlorocarbonate in anhydrous tetrahydrofuran was added dropwise thereto over 30 minutes, and the temperature of the reaction solution was increased to 0° C. After saturated sodium bicarbonate was added to the reaction solution, ethyl acetate and water were added thereto, and the organic layer was separated. The aqueous layer was saturated with common salt and then extracted with ethyl acetate. The combined organic layer was washed with brine and then dried over anhydrous sodium sulfate. The drying agent was filtered off, and the filtrate was evaporated. The resulting residue was purified by NH silica gel column chromatography (ethyl acetate/hexane) to give 5.09 g of the title compound as white crystals.
Quantity
9.69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Citations

For This Compound
7
Citations
JH Lee, H Lee, SM Yun, KH Jung, Y Jeong, HH Yan… - Cancer letters, 2013 - Elsevier
As the activation of phosphatidylinositol 3-kinase (PI3K) is associated with a wide variety of human malignancies, it is emerging as an attractive target for cancer treatment. In this study …
Number of citations: 21 www.sciencedirect.com
YH Fan, W Li, DD Liu, MX Bai, HR Song, YN Xu… - European Journal of …, 2017 - Elsevier
Phosphatidylinositol 3-kinase (PI3K) is a pivotal regulator of intracellular signaling pathways and considered as a promising target in the development of a therapeutic treatment of …
Number of citations: 43 www.sciencedirect.com
H Fan, F Li - Journal of Chemical Sciences, 2018 - Springer
A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and 3-substituted imidazo[1,2-b]pyridazines was developed through the …
Number of citations: 4 link.springer.com
O Kim, Y Jeong, H Lee, SS Hong… - Journal of Medicinal …, 2011 - ACS Publications
Phosphatidylinositol 3-kinase α (PI3Kα) is an important regulator of intracellular signaling pathways, controlling remarkably diverse arrays of physiological processes. Because the PI3K …
Number of citations: 158 pubs.acs.org
W Liu, W Ma, M Wang, Z Wang, SD Grega… - American Journal of …, 2023 - ncbi.nlm.nih.gov
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer due to its central role in cell growth, survival, and proliferation. Overactivation of the PI3K/Akt/mTOR pathway may …
Number of citations: 6 www.ncbi.nlm.nih.gov
F Peytam, Z Emamgholipour, A Mousavi, M Moradi… - Bioorganic …, 2023 - Elsevier
Considering the fundamental role of protein kinases in the mechanism of protein phosphorylation in critical cellular processes, their dysregulation, especially in cancers, has …
Number of citations: 1 www.sciencedirect.com
XM Zheng, YS Chen, YJ Ban, YJ Wang… - European Journal of …, 2023 - Elsevier
The dysregulation of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin signaling pathway has been implicated in various human cancers, and isoform-selective …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。